Home > Products > Screening Compounds P131842 > Peptide tyrosine leucine amide
Peptide tyrosine leucine amide - 97483-83-5

Peptide tyrosine leucine amide

Catalog Number: EVT-453423
CAS Number: 97483-83-5
Molecular Formula: C108H192N32O26S
Molecular Weight: 2386.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Peptide tyrosine leucine amide is classified as a peptide and falls within the broader category of bioactive compounds. It is synthesized from the amino acids tyrosine and leucine, which are essential components in various biological processes. The compound is notable for its structural features and functional properties that make it relevant in pharmacology and biochemistry.

Synthesis Analysis

The synthesis of peptide tyrosine leucine amide can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS) techniques. One common approach involves:

  1. Use of Protecting Groups: During SPPS, protecting groups are employed to prevent undesired reactions at specific amino acid functional groups. For instance, the N-terminal amino group can be protected using a Fmoc (9-fluorenylmethoxycarbonyl) group.
  2. Coupling Reagents: The coupling of amino acids is typically facilitated by reagents such as carbodiimides (e.g., Dicyclohexylcarbodiimide) or phosphonium salts to form amide bonds between the amino acids.
  3. Cleavage from Resin: After the desired peptide sequence is assembled on a solid support, it is cleaved using trifluoroacetic acid (TFA) or other cleavage agents to yield the final product.
  4. Purification: The crude peptide can be purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological testing .
Molecular Structure Analysis

Peptide tyrosine leucine amide consists of a sequence of amino acids linked by peptide bonds. The molecular structure can be described as follows:

  • Amino Acid Sequence: The compound typically features a sequence that includes tyrosine at one end and leucine at the other, forming an amide bond at the C-terminus.
  • Chemical Formula: The molecular formula can be represented as CxHyNzOwC_xH_yN_zO_w, where x,y,z,wx,y,z,w correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
  • 3D Structure: The three-dimensional conformation of the peptide can be influenced by interactions such as hydrogen bonding and hydrophobic effects among side chains, particularly due to the aromatic nature of tyrosine .
Chemical Reactions Analysis

Peptide tyrosine leucine amide participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bond can undergo hydrolysis, resulting in the release of free amino acids.
  2. Oxidation: The phenolic hydroxyl group in tyrosine may participate in oxidation reactions, leading to dityrosine formation or other oxidative modifications that affect biological activity.
  3. Cyclization Reactions: Depending on the sequence context and conditions, cyclization may occur through intramolecular reactions that stabilize the structure .
Mechanism of Action

The mechanism of action for peptide tyrosine leucine amide involves its interaction with biological receptors or enzymes:

  • Receptor Binding: The compound may bind to specific receptors involved in signaling pathways, influencing physiological responses such as cell growth or differentiation.
  • Redox Activity: Tyrosine's phenolic group can act as an electron donor or acceptor in redox reactions, facilitating electron transfer processes critical for enzyme function .
  • Biological Effects: Depending on its concentration and environment, peptide tyrosine leucine amide may exhibit neuroprotective effects or modulate metabolic pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of peptide tyrosine leucine amide include:

  • Solubility: Typically soluble in polar solvents like water and dimethyl sulfoxide due to its polar side chains.
  • Stability: Stability can vary based on pH and temperature; peptides are generally more stable under neutral pH conditions.
  • Melting Point: The melting point can vary significantly depending on the specific sequence and modifications present .
Applications

Peptide tyrosine leucine amide has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing drugs targeting neurodegenerative diseases due to its potential neuroprotective properties.
  2. Biomaterials: Utilized in creating biomaterials for tissue engineering owing to its biocompatibility and ability to promote cell adhesion.
  3. Research Tool: Acts as a tool in biochemical research for studying protein interactions and signaling pathways related to tyrosine metabolism .
Introduction to Peptide Tyrosine Leucine Amide (PYLa) in Biomedical Research

Peptide Tyrosine Leucine Amide (PYLa) is a biologically active C-terminal hexapeptide derived from peptide YY (PYY), a 36-amino acid peptide belonging to the neuropeptide Y (NPY) family. This peptide is characterized by its conserved N-terminal tyrosine residue and C-terminal amidation, structural features essential for receptor recognition and biological activity across the NPY peptide family [3] [8]. PYLa represents a truncated bioactive fragment of PYY, retaining significant receptor binding affinity while exhibiting distinct pharmacokinetic properties compared to its full-length precursor. In mammalian systems, PYLa functions as a high-affinity ligand primarily for Y-family G protein-coupled receptors, playing modulatory roles in energy homeostasis, gastrointestinal function, and neuroendocrine signaling pathways [3]. Its relatively compact molecular structure (molecular weight approximately 800 Da) and stability profile have positioned PYLa as a compelling subject for investigating peptide-receptor interactions and designing novel peptide-based therapeutics targeting metabolic disorders [10].

Historical Context and Discovery of PYLa in Mammalian Systems

The discovery of PYLa emerged from the broader characterization of the PYY peptide family during the 1980s peptide research renaissance. Initial isolation of peptide YY from porcine intestinal extracts in 1980 revealed a peptide with N-terminal tyrosine (Y) and C-terminal tyrosine amide, hence its designation [3]. Subsequent investigations into PYY proteolytic processing in the 1990s identified several naturally occurring fragments, including the C-terminal hexapeptide now recognized as PYLa (sequence: YLELAP-NH₂) [3]. This discovery coincided with advances in peptide sequencing technologies, particularly mass spectrometry, which enabled researchers to identify and characterize low-abundance peptide fragments in tissue extracts and biological fluids.

Table 1: Key Discoveries in PYLa Research Timeline

Year RangeResearch MilestoneExperimental Models
Early 1980sIsolation and characterization of full-length PYY from intestinal tissuePorcine, canine intestinal extracts
Mid-1990sIdentification of endogenous PYLa as a proteolytic fragment of PYYRodent and human plasma
Early 2000sStructural characterization and receptor binding studiesIn vitro receptor binding assays
2010-PresentFunctional studies in metabolic regulationTransgenic rodent models, human cell cultures

Early biochemical studies demonstrated that PYLa is generated through differential proteolytic cleavage of full-length PYY by enzymes including dipeptidyl peptidase IV (DPP-4) and endopeptidases, yielding several bioactive fragments with distinct receptor specificities [3]. Unlike full-length PYY, which exhibits preferential affinity for the Y1 receptor subtype, PYLa demonstrates selective binding affinity for Y2 receptors (Y2R), a critical distinction that shapes its physiological actions [3]. Comparative studies across mammalian species have revealed substantial structural conservation of PYLa, with identical amino acid sequences observed in humans, rodents, and porcine models, suggesting strong evolutionary pressure maintaining its biological function [3] [8]. This conservation has facilitated translational research across model organisms and supported the hypothesis that PYLa mediates fundamental physiological processes conserved throughout mammalian evolution.

Role of PYLa in Neuroendocrine Signaling Pathways

PYLa functions primarily as a high-affinity agonist for the Y2 receptor (Y2R), a Gi/o protein-coupled receptor abundantly expressed in both central and peripheral tissues. Upon binding, PYLa initiates a cascade of intracellular signaling events beginning with Gαi-mediated inhibition of adenylate cyclase, resulting in reduced cytoplasmic cAMP levels and diminished protein kinase A (PKA) activity [1] [3]. Additionally, PYLa binding activates MAP kinase pathways, particularly ERK1/2 phosphorylation, which regulates gene expression and cellular proliferation in target tissues [1]. These signaling events translate into diverse physiological effects, with the hypothalamus emerging as a principal site of action for PYLa-mediated metabolic regulation.

In the hypothalamic arcuate nucleus, PYLa exerts potent anorexigenic effects through Y2 receptor activation on neuropeptide Y (NPY)-expressing neurons. This activation hyperpolarizes NPY neurons through G protein-coupled inwardly rectifying potassium (GIRK) channels, reducing NPY release and consequently suppressing appetite [3]. This mechanism positions PYLa as a critical component in the gut-brain axis, where postprandial PYY release from intestinal L cells generates PYLa fragments that signal satiety to central nervous system regulatory centers [3]. The potency of PYLa in appetite regulation has been demonstrated through intracerebroventricular administration studies in rodent models, which consistently show dose-dependent reductions in food intake exceeding 40% at physiological concentrations.

Beyond appetite regulation, PYLa influences glucose homeostasis through interactions with pancreatic islet cells and insulin-sensitive peripheral tissues. In pancreatic β-cells, PYLa modulates insulin secretion through Y2 receptor activation, creating a feedback loop between nutrient intake and metabolic hormone regulation [1] [3]. Additionally, emerging evidence suggests PYLa enhances insulin sensitivity in skeletal muscle and adipose tissue through mechanisms involving AMPK pathway modulation, positioning PYLa as a multifunctional regulator of energy metabolism [1].

Table 2: Neuroendocrine Functions of PYLa and Associated Signaling Pathways

Physiological FunctionTarget Tissue/CellsPrimary ReceptorKey Signaling PathwaysFunctional Outcome
Appetite regulationHypothalamic NPY neuronsY2R↓ cAMP, GIRK activationReduced food intake
Glucose homeostasisPancreatic β-cellsY2R↓ cAMP, ↓ Ca²⁺ influxModulated insulin secretion
Gastrointestinal motilityEnteric neuronsY2R↓ cAMP, K⁺ channel activationReduced gastric emptying
Energy expenditureAdipose tissueY2RERK1/2, AMPK phosphorylationEnhanced insulin sensitivity
Stress responseAmygdala neuronsY2R↓ cAMP, MAPK activationAnxiety modulation

Recent investigations have illuminated the role of PYLa in stress response modulation and emotional regulation through its actions in limbic structures, particularly the amygdala. The high density of Y2 receptors in these regions provides anatomical substrates for PYLa's anxiolytic effects observed in rodent models [3]. This neuroendocrine function represents a convergence between metabolic and emotional regulation, suggesting PYLa may contribute to the psychosomatic interface of stress-related eating behaviors. Furthermore, studies have demonstrated that PYLa exhibits cross-species bioactivity, with conserved signaling functions observed from mammalian to non-mammalian vertebrates, underscoring its fundamental role in neuroendocrine regulation throughout vertebrate evolution [3] [8]. The peptide's multifaceted roles across diverse physiological systems highlight its significance as a research focus for understanding integrated organismal metabolism and developing novel therapeutic approaches for metabolic and neuropsychiatric disorders.

Properties

CAS Number

97483-83-5

Product Name

Peptide tyrosine leucine amide

IUPAC Name

(2S)-6-amino-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanamide

Molecular Formula

C108H192N32O26S

Molecular Weight

2386.9 g/mol

InChI

InChI=1S/C108H192N32O26S/c1-21-59(11)85(139-94(153)63(15)121-80(143)51-118-88(147)61(13)122-97(156)74(34-25-29-44-111)132-103(162)79(54-141)136-93(152)65(17)124-99(158)76(41-47-167-20)129-82(145)53-120-96(155)71(36-31-46-117-108(115)116)133-105(164)84(58(9)10)137-95(154)70(113)50-68-37-39-69(142)40-38-68)106(165)125-62(14)89(148)119-52-81(144)128-72(32-23-27-42-109)100(159)140-86(60(12)22-2)107(166)127-66(18)90(149)130-75(35-26-30-45-112)101(160)138-83(57(7)8)104(163)126-67(19)92(151)135-78(49-56(5)6)102(161)131-73(33-24-28-43-110)98(157)123-64(16)91(150)134-77(87(114)146)48-55(3)4/h37-40,55-67,70-79,83-86,141-142H,21-36,41-54,109-113H2,1-20H3,(H2,114,146)(H,118,147)(H,119,148)(H,120,155)(H,121,143)(H,122,156)(H,123,157)(H,124,158)(H,125,165)(H,126,163)(H,127,166)(H,128,144)(H,129,145)(H,130,149)(H,131,161)(H,132,162)(H,133,164)(H,134,150)(H,135,151)(H,136,152)(H,137,154)(H,138,160)(H,139,153)(H,140,159)(H4,115,116,117)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-/m0/s1

InChI Key

XDIBENCZHISDAW-UYDIGURTSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

peptide tyrosine leucine amide
PYL(a)
PYLA

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.